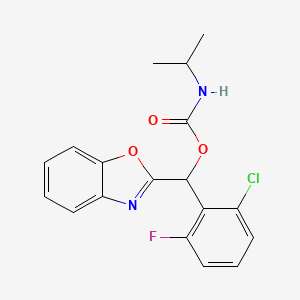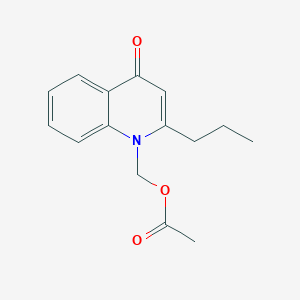![molecular formula C16H17NO3S B12903935 5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole CAS No. 834885-15-3](/img/structure/B12903935.png)
5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole is a complex organic compound characterized by its unique structural features. This compound contains an isoxazole ring, a naphthalene moiety, and a sulfonyl group, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of naphthalene-1-methanol with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 5,5-dimethyl-4,5-dihydroisoxazole under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols.
Scientific Research Applications
5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The isoxazole ring may also play a role in modulating biological pathways, although the exact mechanisms are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-4,5-dihydroisoxazole: Lacks the naphthalene and sulfonyl groups, making it less complex.
Naphthalene-1-methanol: Contains the naphthalene moiety but lacks the isoxazole and sulfonyl groups.
Sulfonyl Chloride Derivatives: Similar in having the sulfonyl group but differ in the rest of the structure.
Uniqueness
5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
834885-15-3 |
|---|---|
Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
5,5-dimethyl-3-(naphthalen-1-ylmethylsulfonyl)-4H-1,2-oxazole |
InChI |
InChI=1S/C16H17NO3S/c1-16(2)10-15(17-20-16)21(18,19)11-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,10-11H2,1-2H3 |
InChI Key |
CZXVUVDXVAUXHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)S(=O)(=O)CC2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-](/img/structure/B12903858.png)
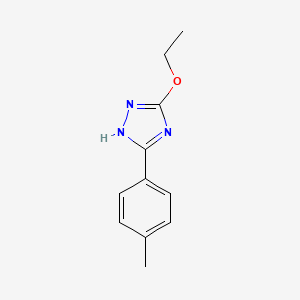
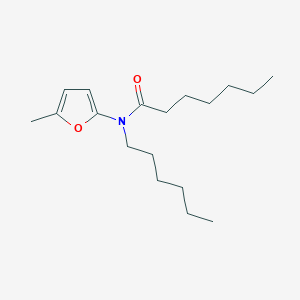
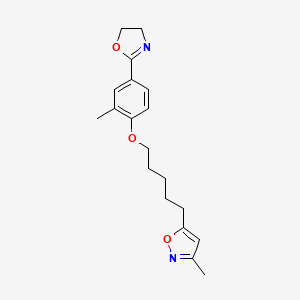
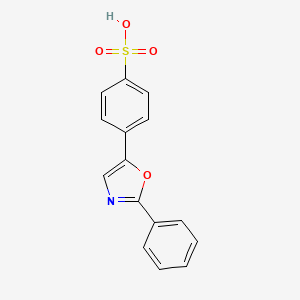
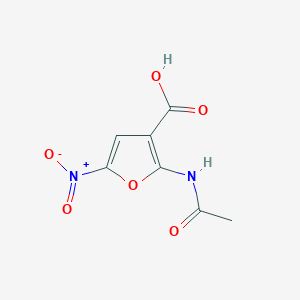
![2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane](/img/structure/B12903899.png)
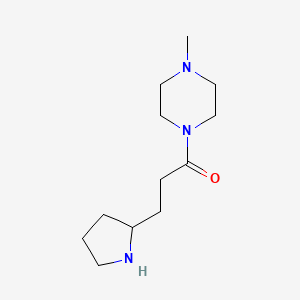
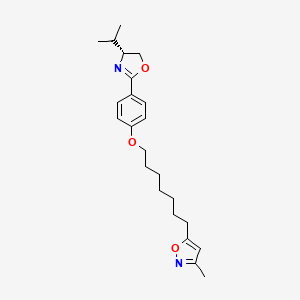
![Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12903915.png)

![2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B12903924.png)
